Ethyl 2-amino-5-fluoronicotinate
Description
Ethyl 2-amino-5-fluoronicotinate (CAS 1806511-07-8) is a fluorinated nicotinic acid derivative with the molecular formula C₈H₉FN₂O₂ and a molecular weight of 184.17 g/mol. It features a pyridine ring substituted with an amino group at position 2, a fluorine atom at position 5, and an ethyl ester at position 3 (carboxylate group). This compound is commercially available in high-purity grades (up to 99.999%) and is used in pharmaceutical and agrochemical research due to its versatile reactivity . Its safety profile includes hazards such as acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335), necessitating precautions like protective equipment and proper ventilation .
Properties
IUPAC Name |
ethyl 2-amino-5-fluoropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2O2/c1-2-13-8(12)6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWBCIOCIMACS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CC(=C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation Reactions for Pyridine Ring Formation
The patents highlight the use of ethyl fluoroacetate and ethyl formate in condensation reactions to construct fluorinated pyridine rings. For example, reacting ethyl fluoroacetate with methyl malonamate in methanol under basic conditions (e.g., sodium methoxide) yields methyl 2,6-dihydroxy-5-fluoronicotinate. This intermediate’s hydroxyl groups are subsequently substituted via chlorination. Adapting this approach, ethyl 2-hydroxy-5-fluoronicotinate could serve as a starting point for amino group introduction.
Halogenation Strategies
Chlorination of hydroxyl groups is a pivotal step. The patents describe using phosphorus oxychloride (POCl₃) with lithium salts (e.g., lithium phosphate) in sealed autoclaves at 110–250°C. For instance, heating methyl 2,6-dihydroxy-5-fluoronicotinate with POCl₃ and lithium phosphate at 170°C for 20 hours achieves dichlorination. By modifying this protocol—reducing the number of chlorination steps or selectively protecting one hydroxyl group—a mono-chlorinated intermediate (e.g., 2-chloro-5-fluoronicotinate) could be synthesized for subsequent amination.
Amination of Chlorinated Intermediates
Introducing the amino group at the 2-position requires precise control to avoid side reactions. Two primary methods are explored:
Nucleophilic Aromatic Substitution (NAS)
Chlorine at the 2-position can be displaced by ammonia or ammonium salts under high-temperature conditions. The electron-withdrawing fluorine at position 5 activates the pyridine ring for NAS. For example, heating ethyl 2-chloro-5-fluoronicotinate with aqueous ammonia in a sealed vessel at 120–150°C for 12–24 hours may yield the target compound. However, competing hydrolysis of the ester group must be mitigated by maintaining anhydrous conditions or using excess ammonia.
Catalytic Amination
Esterification and Protecting Group Strategies
The ethyl ester group is typically introduced early in the synthesis to simplify handling of intermediates. The patents demonstrate esterification via acid-catalyzed reactions, such as treating nicotinic acid derivatives with ethanol and sulfuric acid. Alternatively, transesterification of methyl esters (e.g., methyl 2-chloro-5-fluoronicotinate) with ethanol in the presence of titanium(IV) isopropoxide offers higher yields.
Stability Considerations
The fluorine substituent’s stability under esterification conditions is paramount. The patents note that fluorinated pyridines tolerate acidic and high-temperature environments, as evidenced by the use of 37% hydrochloric acid during workup. However, prolonged exposure to strong acids or bases should be avoided to prevent defluorination.
Optimization of Reaction Conditions
Temperature and Solvent Effects
The chlorination steps in the patents require temperatures of 150–170°C in polar aprotic solvents like phosphorus oxychloride. For amination, switching to dipolar aprotic solvents (e.g., DMF or DMSO) enhances nucleophilicity while maintaining thermal stability.
Catalysts and Additives
Lithium salts, particularly lithium phosphate , are critical in chlorination reactions, likely acting as Lewis acid catalysts. In amination, additives like potassium iodide (for Finkelstein-type reactions) or crown ethers (to solubilize ammonium salts) could improve yields.
Comparative Analysis of Synthetic Routes
The table below evaluates three hypothetical routes to this compound, drawing on methodologies from the patents and broader literature:
Industrial Scalability and Environmental Impact
The patents emphasize cost-effective reagents (e.g., POCl₃ over PCl₅) and reduced step counts . Scaling the chlorination-amination route would require robust autoclave systems and waste management for phosphorus byproducts. Catalytic methods, while efficient, necessitate catalyst recovery systems to offset costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-5-fluoronicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms.
Scientific Research Applications
Ethyl 2-amino-5-fluoronicotinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorine atom can be used as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-5-fluoronicotinate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The amino group may also participate in hydrogen bonding and other interactions that contribute to the compound’s activity.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural differences and similarities between Ethyl 2-amino-5-fluoronicotinate and related compounds:
Physicochemical Properties
- Molecular Weight: this compound (184.17 g/mol) is lighter than brominated or benzyl-substituted analogs (e.g., 341.20 g/mol for the bromo-benzylamino derivative), which may influence solubility and diffusion rates in biological systems .
- Electronic Effects : Fluorine’s strong electron-withdrawing nature at position 5 enhances the electrophilicity of adjacent groups, facilitating nucleophilic substitutions. In contrast, bromine (in CAS 1706453-44-2) acts as a superior leaving group for Suzuki or Ullmann couplings .
- Steric Effects: Bulky substituents like benzylamino (CAS 1706453-44-2) or difluoromethyl (CAS 13452-70-5) reduce reaction rates in sterically demanding environments compared to the smaller amino group in the baseline compound .
Biological Activity
Ethyl 2-amino-5-fluoronicotinate (EAFN) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of EAFN, focusing on its interactions with various molecular targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
EAFN is characterized by the presence of an amino group at the 2-position and a fluorine atom at the 5-position of the pyridine ring. Its molecular formula is CHFNO with a molecular weight of approximately 182.16 g/mol. The incorporation of fluorine enhances its lipophilicity and metabolic stability, potentially improving its binding affinity to biological targets.
The biological activity of EAFN can be attributed to its ability to interact with various enzymes and receptors. The amino group may facilitate hydrogen bonding, while the fluorine atom can enhance electronic interactions, leading to increased binding affinity. Research indicates that EAFN may modulate enzymatic activities, particularly those involved in metabolic pathways relevant to cancer and other diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of EAFN. For instance, EAFN has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| A549 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
EAFN exhibits antimicrobial properties against several bacterial strains. Its effectiveness has been evaluated using standard disk diffusion methods, revealing significant inhibitory zones against Gram-positive bacteria such as Staphylococcus aureus.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 18 |
| Escherichia coli | 15 |
Structure-Activity Relationship (SAR)
The biological activity of EAFN can be influenced by structural modifications. For example, substituting the fluorine atom with other halogens or altering the length of the alkyl chain can significantly affect its potency and selectivity.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Ethyl 2-amino-5-chloronicotinate | Chlorine instead of fluorine | Moderate anticancer activity |
| Ethyl 2-amino-5-bromonicotinate | Bromine instead of fluorine | High enzyme inhibition |
| Ethyl 2-amino-5-iodonicotinate | Iodine instead of fluorine | Potential for radiolabeling |
Case Studies
- In Vivo Studies : In a study involving tumor-bearing mice, EAFN was administered at varying doses to evaluate its therapeutic efficacy. The results indicated a dose-dependent reduction in tumor size, suggesting potential for further development as an anticancer agent.
- Enzyme Inhibition Assays : EAFN was tested against several enzymes implicated in cancer metabolism, such as carbonic anhydrase and matrix metalloproteinases. The compound demonstrated significant inhibitory effects, with IC50 values comparable to established inhibitors.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-5-fluoronicotinate, and how can yield be maximized?
Methodological Answer: Synthesis typically involves fluorination at the 5-position of the pyridine ring followed by esterification. A comparative study of catalysts (e.g., palladium-based vs. copper-mediated systems) can optimize yield. For example, fluorination under inert atmospheres (argon) at 80–100°C for 12–24 hours improves regioselectivity . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Yield optimization may require adjusting solvent polarity and reaction time .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer: Use NMR (¹H, ¹³C, and ¹⁹F) to verify substituent positions and ester functionality. For example, the ¹⁹F NMR peak at ~-110 ppm confirms 5-fluoro substitution. HPLC-MS (C18 column, acetonitrile/water mobile phase) validates purity and molecular weight. FT-IR detects characteristic carbonyl (C=O) stretching at ~1700 cm⁻¹. Cross-reference spectral data with analogs like Methyl 2-amino-5-fluoroisonicotinate to resolve ambiguities .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer: Store in amber vials at 2–8°C under anhydrous conditions (desiccant-added containers). Solubility in DMSO (10 mM stock) should be prepared fresh to avoid hydrolysis. Long-term stability tests via periodic HPLC analysis (every 3 months) are advised, as ester groups may degrade under prolonged light exposure .
Q. How can researchers design initial biological screening assays for this compound?
Methodological Answer: Prioritize enzyme inhibition assays (e.g., kinase or metabolic enzymes) due to the compound’s amino-fluoropyridine structure. Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) at concentrations ranging from 1 nM–10 µM. Include positive controls (e.g., staurosporine for kinases) and validate results with dose-response curves (IC₅₀ calculations) .
Advanced Research Questions
Q. How does fluorine substitution at the 5-position influence structure-activity relationships (SAR) compared to non-fluorinated analogs?
Methodological Answer: Conduct SAR studies by synthesizing analogs (e.g., 5-H, 5-Cl, 5-CF₃) and comparing binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Fluorine’s electronegativity enhances hydrogen-bonding potential and metabolic stability. For example, in nicotinic receptor studies, 5-F substitution increases binding affinity by 20–30% compared to 5-H analogs .
Q. How should researchers address contradictions in reported biological activity data across studies?
Methodological Answer: Perform meta-analysis of existing data, focusing on assay conditions (e.g., pH, temperature) and cell lines used. Replicate conflicting experiments under standardized protocols. For example, discrepancies in IC₅₀ values for kinase inhibition may arise from ATP concentration variations—fix ATP at 1 mM and retest .
Q. What mechanistic insights can be gained from studying interactions between this compound and cytochrome P450 enzymes?
Methodological Answer: Use LC-MS/MS to identify metabolic byproducts after incubating the compound with human liver microsomes (HLMs). Monitor time-dependent inhibition via pre-incubation assays. Molecular docking (e.g., AutoDock Vina) can predict binding modes to CYP3A4/2D6 active sites, validated by mutagenesis studies .
Q. How does this compound compare to fluorinated analogs in materials science applications?
Methodological Answer: Compare thermal stability (TGA/DSC) and electronic properties (cyclic voltammetry) with analogs like Ethyl 2,5-difluoronicotinate. The amino group may enhance π-stacking in organic semiconductors, while fluorine reduces HOMO-LUMO gaps. XRD analysis of crystalline forms reveals packing efficiencies critical for optoelectronic devices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
